dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate
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Overview
Description
DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,5-pyridinedicarboxylic acid with 4-toluidine under acidic conditions to form the intermediate product. This intermediate is then subjected to esterification using dimethyl sulfate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-HYDROXY-4-[(E)-2-(4-AMINOPHENYL)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE
- DIMETHYL 2-HYDROXY-4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N2O5 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
dimethyl 4-[(E)-2-(4-methylanilino)ethenyl]-2-oxo-1H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H18N2O5/c1-11-4-6-12(7-5-11)19-9-8-13-14(17(22)24-2)10-20-16(21)15(13)18(23)25-3/h4-10,19H,1-3H3,(H,20,21)/b9-8+ |
InChI Key |
MRLWBHZPQHRCSA-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=O)NC=C2C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=O)NC=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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